molecular formula C21H19ClN2O3 B4340967 N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide

N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide

Cat. No.: B4340967
M. Wt: 382.8 g/mol
InChI Key: HRORGTZARQSXAE-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom, and a benzamide moiety linked to an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyridine Intermediate: Starting with 2-chloropyridine, various functionalization reactions such as halogenation or nitration can be employed to introduce the chlorine atom at the 5-position.

    Coupling with Benzamide: The intermediate pyridine derivative can then be coupled with a benzamide derivative through amide bond formation, often using coupling reagents like EDCI or DCC.

    Introduction of the Ethoxyphenoxy Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorine position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-pyridinyl)-4-[(4-methoxyphenoxy)methyl]benzamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(5-chloro-2-pyridinyl)-4-[(4-hydroxyphenoxy)methyl]benzamide: Contains a hydroxyl group instead of an ethoxy group.

Uniqueness

N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethoxy group, for example, might influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-2-26-18-8-10-19(11-9-18)27-14-15-3-5-16(6-4-15)21(25)24-20-12-7-17(22)13-23-20/h3-13H,2,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRORGTZARQSXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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